molecular formula C5H5NOS B1355430 1-Thiazol-5-yl-ethanone CAS No. 91516-28-8

1-Thiazol-5-yl-ethanone

Cat. No. B1355430
CAS RN: 91516-28-8
M. Wt: 127.17 g/mol
InChI Key: DBNLYQBYTOYCGO-UHFFFAOYSA-N
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Description

1-Thiazol-5-yl-ethanone, also known as Ethanone, 1-(5-thiazolyl)- (9CI), is a compound with the molecular formula C5H5NOS . It has a molecular weight of 127.17 . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Molecular Structure Analysis

The molecular structure of 1-Thiazol-5-yl-ethanone consists of a five-membered thiazole ring attached to an ethanone group . The thiazole ring is aromatic due to the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

  • Anticancer Potential : A study utilized 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block for synthesizing compounds with potential anti-breast cancer activities. These compounds showed promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).

  • Antimicrobial and Antioxidant Activities : Another study reported the synthesis of new compounds from 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, which is a precursor for 1-Thiazol-5-yl-ethanone derivatives. These compounds exhibited significant antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities (Abdel-Wahab, Awad, & Badria, 2011).

  • Corrosion Inhibition : In the field of materials science, 1-(1,3-Thiazol-2-yl)ethanone has been studied as a green environmental corrosion inhibitor for steel in sulfuric acid. This research highlights its effectiveness in inhibiting corrosion through a combination of experimental and theoretical approaches (Tan et al., 2019).

  • Synthesis of Novel Heterocycles : A range of novel heterocyclic compounds have been synthesized using 1-Thiazol-5-yl-ethanone derivatives. These compounds show potential in various biological applications, including as antiviral agents and in fungicidal activity (Attaby et al., 2006).

  • Enzyme Inhibition : In biochemistry, derivatives of 1-Thiazol-5-yl-ethanone have been synthesized and evaluated as inhibitors of ecto-5′-nucleotidase, an enzyme important in extracellular purinergic signaling. This is relevant to diseases such as inflammation and cancer (Hassan et al., 2018).

  • Cobalt (II) Determination : In analytical chemistry, 1-(Benzimidazol-2-yl) ethanone thiosemicarbazone, a derivative of 1-Thiazol-5-yl-ethanone, has been used for the spectrophotometric determination of Cobalt (II), forming stable complexes useful in metal analysis (Syamasundar, Chari, & Shobha, 2006).

Safety And Hazards

The safety information available indicates that 1-Thiazol-5-yl-ethanone may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

Thiazole compounds, including 1-Thiazol-5-yl-ethanone, have been the focus of medicinal chemists due to their potential in the development of novel therapeutic agents for a variety of pathological conditions . Future research may focus on exploring the biological activities of 1-Thiazol-5-yl-ethanone and its derivatives, as well as optimizing their synthesis methods.

properties

IUPAC Name

1-(1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4(7)5-2-6-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNLYQBYTOYCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554864
Record name 1-(1,3-Thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Thiazol-5-yl-ethanone

CAS RN

91516-28-8
Record name 1-(1,3-Thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-thiazol-5-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MB Donald, KX Rodriguez, H Shay, PW Phuan… - Bioorganic & medicinal …, 2012 - Elsevier
Copper catalyzed azide-alkyne cycloaddition (CuAAC) chemistry is reported for the construction of previously unknown 5-(1H-1,2,3-triazol-1-yl)-4,5′-bithiazoles from 2-bromo-1-(thiazol…
Number of citations: 18 www.sciencedirect.com
GJ Yu, CL Yoo, B Yang, MW Lodewyk… - Journal of medicinal …, 2008 - ACS Publications
N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide 1 (compound 15Jf) was found previously to correct defective cellular processing of the cystic …
Number of citations: 56 pubs.acs.org
S Kumar, JP Waldo, FA Jaipuri… - Journal of medicinal …, 2019 - ACS Publications
A novel class of 5-substituted 5H-imidazo[5,1-a]isoindoles are described as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). A structure-based drug design approach was …
Number of citations: 58 pubs.acs.org
S Bondock, O Albormani, AM Fouda… - Synthetic …, 2016 - Taylor & Francis
This review deals with the synthesis and reactions of 5-acetylthiazoles. Some of these reactions have been used successfully for the production of biologically important compounds. …
Number of citations: 9 www.tandfonline.com

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